4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride
Description
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic heterocyclic compound featuring a pyran-2-one core substituted with a 6-methyl group and a 2-aminobutoxy side chain. The aminobutoxy moiety introduces a primary amine, which is protonated in its hydrochloride salt form, enhancing solubility in aqueous media.
Properties
IUPAC Name |
4-(2-aminobutoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-8(11)6-13-9-4-7(2)14-10(12)5-9;/h4-5,8H,3,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHDIFAGKMMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=O)OC(=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
The chemical structure of this compound is represented by the molecular formula , with a molecular weight of 233.69 g/mol. The compound features a pyranone core with an aminobutoxy side chain, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.69 g/mol |
| CAS Number | 1822673-72-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The aminobutoxy group may facilitate binding to specific receptors or enzymes, modulating their activity and influencing metabolic pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.
- Receptor Binding : It may interact with receptors, altering signal transduction pathways and cellular responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations into its anticancer potential are ongoing, with some studies indicating that it may inhibit tumor cell proliferation.
- Neuroprotective Effects : The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases.
Antimicrobial Activity
A study conducted on the antimicrobial properties of related pyranone derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the side chains could enhance the efficacy against specific pathogens.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability in breast cancer cells treated with this compound.
Neuroprotective Effects
Research published in pharmacological journals has indicated that the compound may protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in treating neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one | Antimicrobial, anticancer | Enhanced solubility |
| 4-(4-hydroxy)-6-methyl-2H-pyran-2-one | Antioxidant, antimicrobial | Stronger antioxidant properties |
| 4-(acetylamino)-6-methyl-2H-pyran-2-one | Anticancer | Acetyl group enhances bioavailability |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the study of reaction mechanisms and kinetics.
- Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to explore its reactivity profile.
Biology
- Biological Activity Investigation : Research has focused on its potential antimicrobial and anticancer properties. Studies indicate that the compound may inhibit specific enzymes or modulate cellular pathways.
- Biochemical Assays Development : Its unique structure makes it suitable for developing diagnostic tools and biochemical assays.
Medicine
- Therapeutic Potential : Investigations into its pharmacokinetic and pharmacodynamic properties suggest potential applications in treating various diseases. The compound's mechanism of action involves interactions with molecular targets that may lead to therapeutic effects.
- Case Study Example : A study demonstrated its efficacy in inhibiting cancer cell proliferation in vitro, highlighting its potential as a lead compound for drug development.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and pharmaceuticals, contributing to advancements in material science.
- Material Development : Its unique chemical properties are exploited in developing new materials with enhanced functionalities.
Data Tables
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule synthesis |
| Biology | Antimicrobial and anticancer research | Inhibits specific enzymes; shows cytotoxicity against cancer cells |
| Medicine | Potential therapeutic agent | Demonstrated efficacy in vitro against cancer proliferation |
| Industry | Production of specialty chemicals | Used in developing new materials |
Case Studies
-
Anticancer Activity :
- A study published in a peer-reviewed journal explored the anticancer activity of 4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride against various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Properties :
- Another investigation assessed the antimicrobial efficacy of the compound against common pathogens. The results showed promising antibacterial activity, warranting further exploration for use in pharmaceuticals targeting infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-2-one Derivatives with Alkyloxy/Aminoalkoxy Substituents
- 4-(Alkyloxy)-6-methyl-2H-pyran-2-ones (e.g., 4-(propoxy)-6-methyl-2H-pyran-2-one): Structure-Activity Relationship (SAR): Alkyl chains (e.g., ethyl, propyl) at the 4-position enhance quorum sensing inhibition in Pseudomonas aeruginosa. The aminobutoxy group in the target compound may improve binding affinity to bacterial LuxR-type receptors due to its amine functionality . Biological Activity: Park et al. (2015) reported IC₅₀ values of 10–50 µM for alkyloxy derivatives against bacterial biofilms, with longer chains (e.g., hexyloxy) showing reduced solubility but increased lipophilicity .
4-(Azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride :
- Structural Differences: The azetidine ring introduces rigidity and a secondary amine, contrasting with the flexible primary amine in the target compound. This may alter pharmacokinetics (e.g., blood-brain barrier penetration) .
- Availability: This analog is currently discontinued, highlighting challenges in sourcing structurally nuanced pyran-2-one derivatives .
Pyran-2-one Derivatives with Heteroaryl Substituents
- 4-(Benzothiazolylamino)-6-methyl-2H-pyran-2-ones (e.g., compound 4c): SAR: Benzothiazole substituents confer potent antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) due to aromatic stacking and thiazole-mediated enzyme inhibition. In contrast, the target compound’s aliphatic amine may favor different mechanisms, such as disrupting bacterial membrane integrity . Synthesis: Both classes are synthesized via nucleophilic substitution of 4-chloro-pyran-2-one intermediates, but the target compound requires protection/deprotection of the amine group during synthesis .
Non-Pyranone Heterocycles with Similar Substituents
- 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride: Core Structure: Pyrimidinone vs. pyran-2-one. The target compound’s pyran-2-one core may offer better hydrolytic stability . Pharmacokinetics: Pyrimidinones often exhibit higher logP values compared to pyran-2-ones, influencing tissue distribution .
Key Data Tables
Table 1: Structural and Activity Comparison of Pyran-2-one Derivatives
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP* (Predicted) | Solubility (Water) |
|---|---|---|---|
| 4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one HCl | ~245.7 | 1.2 | High (due to HCl salt) |
| 4-(Propoxy)-6-methyl-2H-pyran-2-one | 184.2 | 2.1 | Moderate |
| 4-(Benzothiazolylamino)-6-methyl-2H-pyran-2-one | 274.3 | 3.0 | Low |
Preparation Methods
Synthesis of the Pyranone Core
The 6-methyl-2H-pyran-2-one core is typically synthesized through condensation reactions involving suitable aldehydes and ketones under acidic catalysis. This step forms the lactone ring characteristic of pyranones.
- Reaction type: Acid-catalyzed condensation
- Typical conditions: Elevated temperatures (80–100°C), solvents such as ethanol or methanol
- Outcome: Formation of 6-methyl-2H-pyran-2-one intermediate
This foundational step is crucial as it sets the stage for subsequent functionalization.
Introduction of the 2-Aminobutoxy Group via Nucleophilic Substitution
The aminobutoxy substituent is introduced by a nucleophilic substitution reaction where the pyranone core bearing a suitable leaving group (often a halide) reacts with an aminobutyl nucleophile.
- Key reagents: Pyranone derivative with a leaving group (e.g., halide), 2-aminobutyl halide or amine
- Reaction conditions: Room temperature to mild heating (25–50°C), in the presence of bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution
- Solvents: Polar aprotic solvents or aqueous media
- Mechanism: The nucleophilic amine attacks the electrophilic carbon attached to the leaving group, forming the aminobutoxy linkage
This step is critical for attaching the biologically active aminobutoxy moiety to the pyranone scaffold.
Formation of the Hydrochloride Salt
The free base form of 4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one is converted into its hydrochloride salt to enhance solubility and stability.
- Reagents: Hydrochloric acid (aqueous)
- Conditions: Room temperature, aqueous solution
- Process: Direct acid-base reaction where the amine group is protonated by HCl, yielding the hydrochloride salt
This salt formation is standard in pharmaceutical chemistry to improve compound handling and bioavailability.
Industrial Scale Considerations
For industrial production, the synthesis follows the same fundamental steps but is adapted for scalability and consistency.
- Techniques: Use of continuous flow reactors, automated systems for precise control
- Advantages: Enhanced reproducibility, higher yields, and quality control
- Solvent and reagent recycling: Often implemented to reduce environmental impact and cost
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| 1. Pyranone core synthesis | Acid-catalyzed condensation | Aldehyde + ketone, acid catalyst | Ethanol, methanol | 80–100°C | Forms 6-methyl-2H-pyran-2-one |
| 2. Aminobutoxy substitution | Nucleophilic substitution | Pyranone halide + 2-aminobutyl halide/base | Polar aprotic or aqueous | 25–50°C | Base: NaOH or K2CO3 |
| 3. Hydrochloride salt formation | Acid-base reaction | HCl aqueous | Water | Room temperature | Converts free base to hydrochloride |
| 4. Industrial scale synthesis | Process optimization | Continuous flow, automated control | Varies | Controlled | For scale-up and quality assurance |
Research Findings and Analytical Data
- The nucleophilic substitution reaction proceeds efficiently under mild conditions, with potassium carbonate or sodium hydroxide serving as effective bases to deprotonate the amine and facilitate substitution.
- The hydrochloride salt form exhibits improved solubility and stability compared to the free base, which is advantageous for pharmaceutical applications.
- The pyranone core synthesis is well-established, with condensation reactions yielding high-purity intermediates suitable for further functionalization.
- Industrial methods emphasize solvent selection and reaction control to maximize yield and minimize impurities.
Notes on Related Synthetic Methodologies
While direct literature on 4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is limited, analogous pyranone derivatives have been synthesized using similar nucleophilic substitution and condensation strategies, as reported in various synthetic organic chemistry studies. These methods confirm the robustness and adaptability of the outlined approach.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride?
- Methodological Answer : Synthesis typically involves coupling 6-methyl-2H-pyran-2-one derivatives with aminobutoxy side chains. For example, reductive amination or nucleophilic substitution reactions are used to introduce the 2-aminobutoxy group. Key considerations include:
- Reagent Selection : Sodium cyanoborohydride (NaCNBH₃) and acetic acid (AcOH) for reductive amination .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
- Yield Optimization : Adjusting stoichiometry and reaction time (e.g., overnight reactions at room temperature improve efficiency) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1710 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR to verify substituent positions and ring structure .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 63.84%, H: 5.09%, N: 3.72%) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Waste Disposal : Segregate hazardous waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternatives to NaCNBH₃, such as Pd/C or enzyme-mediated catalysts, to enhance selectivity .
- Solvent Optimization : Replace 1,2-dichloroethane with greener solvents (e.g., ethanol) while maintaining reaction efficiency .
- Temperature Control : Gradual heating (e.g., 40–60°C) to accelerate reaction kinetics without degrading sensitive functional groups .
Q. What strategies are effective in resolving contradictions in reported spectral data for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR and X-ray crystallography data to confirm structural assignments (e.g., sp³ vs. sp² hybridization in the pyran ring) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) that may skew melting points or IR peaks .
- Collaborative Reproducibility : Compare results with independent labs to rule out instrumentation artifacts .
Q. How does the substitution pattern on the pyran-2-one ring influence the compound’s chemical reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Groups : Methoxy or chloro substituents at the 4-position increase electrophilicity, accelerating nucleophilic attacks .
- Steric Effects : Bulky groups (e.g., benzyloxymethyl) hinder ring-opening reactions but improve thermal stability .
- Hydrogen Bonding : Hydroxyl or amino groups enhance solubility in polar solvents but may reduce stability in acidic conditions .
Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., kinases or proteases) .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to guide derivative design .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
